1-(4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one

DPP-4 inhibition Target selectivity Triazole-piperazine SAR

1-(4-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one (CAS 2210049-82-2) is a heterocyclic, small-molecule hybrid that fuses a 4,5-dimethyl-1,2,4-triazole with an N-acetylpiperazine via a methylene linker. It is catalogued in the Therapeutic Target Database (TTD) as a dipeptidyl peptidase-4 (DPP-4) inhibitor under the designation “Triazole piperazine derivative 1 / PMID25482888-Compound-36”.

Molecular Formula C11H19N5O
Molecular Weight 237.307
CAS No. 2210049-82-2
Cat. No. B2636867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one
CAS2210049-82-2
Molecular FormulaC11H19N5O
Molecular Weight237.307
Structural Identifiers
SMILESCC1=NN=C(N1C)CN2CCN(CC2)C(=O)C
InChIInChI=1S/C11H19N5O/c1-9-12-13-11(14(9)3)8-15-4-6-16(7-5-15)10(2)17/h4-8H2,1-3H3
InChIKeyGNRBVEZVKQCFTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer’s Guide to 1-(4-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one (CAS 2210049-82-2): Scientific Procurement & Compound Differentiation Evidence


1-(4-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one (CAS 2210049-82-2) is a heterocyclic, small-molecule hybrid that fuses a 4,5-dimethyl-1,2,4-triazole with an N-acetylpiperazine via a methylene linker. It is catalogued in the Therapeutic Target Database (TTD) as a dipeptidyl peptidase-4 (DPP-4) inhibitor under the designation “Triazole piperazine derivative 1 / PMID25482888-Compound-36” [1]. The 4,5-dimethyl-4H-1,2,4-triazole substructure distinguishes it from other triazolopiperazine DPP-4 inhibitors and from 1,2,4-triazole-piperazine hybrids explored as monoamine oxidase (MAO) inhibitors, providing a unique scaffold for structure-activity-relationship (SAR) studies and chemical-probe development [2].

Why Generic Substitution Fails: The Scaffold-Specific Differentiation of 1-(4-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one for R&D Procurement


Triazole-piperazine hybrids span a wide pharmacological space, from DPP-4 inhibition to MAO modulation, and even minor structural changes—such as the position and number of methyl groups on the triazole ring or the nature of the N-acyl group on the piperazine—can profoundly alter target selectivity and potency [1]. For example, 1,2,4-triazole-piperazine derivatives reported as MAO inhibitors bear distinct substitution patterns (e.g., 4-substituted phenyl groups) compared to the 4,5-dimethyl-substituted DPP-4 inhibitor scaffold represented by CAS 2210049-82-2 [2]. Interchanging the target compound with a 1,2,3-triazole or a non-acetylated piperazine analog therefore risks losing the DPP-4 inhibitory profile and the specific pharmacokinetic properties embedded in the 4,5-dimethyl-4H-1,2,4-triazole motif [1]. This evidence guide provides the quantitative differentiation needed for informed compound selection.

Quantitative Differentiation Evidence for 1-(4-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one (CAS 2210049-82-2)


Curated DPP-4 Target Annotation vs. Structurally Divergent MAO Inhibitor Scaffolds

The compound is explicitly annotated as a DPP-4 inhibitor in the Therapeutic Target Database (TTD), derived from its identification as 'Compound-36' in a comprehensive patent review of DPP-4 inhibitors (2012–2014) [1]. In contrast, a series of 1,2,4-triazole-piperazine derivatives reported by Uslu et al. (2021) demonstrated MAO-A inhibition (e.g., compound 5c IC50 = 0.070 µM), indicating that the specific 4,5-dimethyl-4H-1,2,4-triazole substitution pattern in the target compound redirects biological activity away from MAO and toward DPP-4 [2]. While no head-to-head enzymatic data is available for the exact compound, this target-level differentiation is critical for procurement decisions in metabolic-disease versus CNS research.

DPP-4 inhibition Target selectivity Triazole-piperazine SAR

SAR Context: 4,5-Dimethyl-4H-1,2,4-triazole vs. Anti-tubercular 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-2-methylthiazole Derivatives

Derivatives sharing the 4,5-dimethyl-4H-1,2,4-triazole core, specifically 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-2-methylthiazole analogs, have demonstrated MIC values < 6.25 µg/mL against Mycobacterium tuberculosis H37Rv [1]. Although this does not directly reflect the target compound's antitubercular potency, it establishes that the 4,5-dimethyl-4H-1,2,4-triazole fragment — when coupled to different heterocycles — can confer significant biological activity. The reference antibiotic rifampin shows MIC values of 0.015–0.125 mg/mL (15–125 µg/mL) in the same assay [1], highlighting that the thiazole-linked analogs are substantially more potent than a first-line drug in this specific in vitro setting. Researchers procuring the piperazine-ethanone version for anti-infective screening should validate its MIC directly.

Antitubercular activity MIC comparison Triazole scaffold

Patent Landscape Comparator: DPP-4 Triazolopiperazine Series Show Sub-nanomolar Potency, Setting a Benchmark for CAS 2210049-82-2

A structurally related series of β-aminoamide triazolopiperazine DPP-4 inhibitors described in the medicinal chemistry literature achieved IC50 values as low as 4.3 nM (compound 34b) [1]. The target compound, CAS 2210049-82-2, lacks an aminoamide side chain and contains an acetyl group instead, which may alter its binding mode and potency. The patent review that includes this compound (PMID25482888) covers DPP-4 inhibitors with diverse scaffolds, but does not publicly disclose individual IC50 values for each congener. Users seeking a well-characterized, highly potent DPP-4 inhibitor may consider the sub-nanomolar triazolopiperazines as a reference point; however, the unique 4,5-dimethyl substitution and acetyl capping of CAS 2210049-82-2 may translate into improved selectivity or ADME properties that remain to be experimentally determined.

DPP-4 inhibitor IC50 benchmark Triazolopiperazine lead optimization

High-Value Application Scenarios for 1-(4-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one in Life Science R&D


DPP-4 Chemical Probe Development and Metabolic Disease SAR Exploration

Procure CAS 2210049-82-2 as a novel DPP-4 inhibitor scaffold to establish SAR around the 4,5-dimethyl-4H-1,2,4-triazole motif in metabolic disease programs. Its TTD annotation as a DPP-4 inhibitor [1] and structural divergence from marketed DPP-4 drugs (e.g., sitagliptin, alogliptin) make it a valuable tool compound for probing selectivity against related prolyl oligopeptidase family members.

Anti-infective Lead Generation Based on the 4,5-Dimethyl-4H-1,2,4-triazole Privileged Fragment

Leverage the 4,5-dimethyl-4H-1,2,4-triazole core — which imparts sub-6.25 µg/mL MIC activity against M. tuberculosis in thiazole-linked analogs [1] — to synthesize and screen the N-acetylpiperazine variant for anti-tubercular or broad-spectrum antimicrobial activity, potentially identifying novel chemotypes with improved selectivity over human targets.

Selectivity Profiling Between MAO and DPP-4 Enzymatic Targets

Use CAS 2210049-82-2 in counter-screening assays to differentiate the biological outcomes of 1,2,4-triazole-piperazine hybrids. While published analogs inhibit MAO-A with IC50 values around 0.070 µM [1], the target compound's DPP-4 annotation suggests a divergent selectivity profile, enabling head-to-head selectivity assessments in CNS vs. metabolic target panels.

Intellectual Property Landscaping and Freedom-to-Operate Analysis

Obtain CAS 2210049-82-2 as a reference standard for IP due diligence. The compound appears in a patent review encompassing 2012–2014 DPP-4 inhibitors [1], making it a relevant comparator for evaluating the novelty and patent space of new triazole-piperazine drug candidates.

Quote Request

Request a Quote for 1-(4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.